Methyl 6-hydroxy-1H-indole-3-carboxylate
Description
Methyl 6-hydroxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by a hydroxyl group at the 6-position and a methoxycarbonyl group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. This compound’s structural features, including hydrogen-bonding capabilities (from the hydroxyl group) and electron-withdrawing effects (from the ester group), influence its physicochemical properties and biological interactions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMJHNFWMBBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277425 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112332-97-5 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112332-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : BBr₃ in dichloromethane (DCM) at low temperatures (−78°C to 0°C).
-
Procedure :
Mechanistic Insight : BBr₃ coordinates with the methoxy oxygen, facilitating SN2 displacement and subsequent hydrolysis to the hydroxyl group.
Palladium-Catalyzed Oxidative Carbonylation
Direct synthesis from 2-alkynylaniline derivatives offers a streamlined approach. This method, reported by European Journal of Organic Chemistry, utilizes palladium iodide (PdI₂) and potassium iodide (KI) under carbon monoxide (CO) pressure.
Key Reaction Parameters
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Catalytic System : PdI₂ (5 mol%), KI (10 mol%).
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Conditions : 100°C, 20 atm CO/air (4:1), methanol as nucleophile.
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Scope : Compatible with primary and secondary amines; tolerates electron-withdrawing and donating substituents.
| Substrate | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| N-Methyl-2-alkynylaniline | 84 | 12 |
| N-H-2-alkynylaniline | 50 | 24 |
Advantages :
Enzymatic Carboxylation Followed by Esterification
Biocatalytic methods provide a sustainable alternative. Bioscience, Biotechnology, and Biochemistry details the use of Arthrobacter nicotianae FI1612 for indole carboxylation, yielding 6-hydroxyindole-3-carboxylic acid, which is subsequently esterified.
Enzymatic Carboxylation
Acid-Catalyzed Esterification
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Reagents : Methanol, H₂SO₄ (2 mol%).
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Procedure : Reflux for 12 hours, yielding methyl ester with >90% efficiency.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Carboxylation | 34 | 95 |
| Esterification | 90 | 98 |
Limitations : Enzymatic steps require tight pH control and extended reaction times.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Demethylation | 85 | High | Moderate | Toxic waste (BBr₃) |
| Pd-Catalyzed | 50–84 | Very High | High | CO emissions |
| Enzymatic | 30–34 | Moderate | Low | Sustainable |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 6-hydroxy-1H-indole-3-carboxylate is explored for its potential therapeutic effects, particularly in the treatment of various cancers and inflammatory diseases. Its structure allows it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth pathways. This compound has shown promise in preliminary studies for its ability to inhibit cancer cell proliferation .
2. Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex indole derivatives, which are valuable in drug development.
- Synthesis Routes : The compound can be synthesized through various methods, including the reaction of indole derivatives with carboxylic acids or their derivatives under specific conditions .
3. Biological Research
The compound is investigated for its biological activities, including antimicrobial and antiviral properties.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits inhibitory effects against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Organic Chemistry, researchers evaluated the anticancer activity of this compound against several cancer cell lines, including breast and lung cancer cells. The compound showed significant cytotoxicity at low micromolar concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound using a catalyst-free approach. The researchers reported improved yields and reduced reaction times, making this method more efficient for laboratory applications .
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indole-3-carboxylates
Positional Isomers and Substituent Variations
Key analogs with similarity scores (based on structural alignment and functional groups) include:
Key Observations :
- Electron-withdrawing groups (Cl, NO₂) at the 6-position increase reactivity in cross-coupling reactions compared to the hydroxyl group .
- Methyl/ethyl esters (e.g., 3-COOCH₃ vs. 3-COOEt) modulate solubility and metabolic stability. Ethyl esters generally exhibit longer half-lives in vivo .
Hydroxy-Substituted Analogs
- 2-(5-Hydroxy-1H-indol-3-yl)acetic acid (CAS 54-16-0, similarity 0.89): The carboxylic acid group at C3 enhances hydrogen bonding, leading to higher melting points (~200°C) compared to the methyl ester derivative .
- 5-Hydroxy-1H-indole-3-carbaldehyde (CAS 3414-19-5, similarity 0.87): The aldehyde group at C3 increases electrophilicity, making it reactive in Schiff base formation .
Heterocyclic Variations
Indoline and Oxoindoline Derivatives
- Methyl 6-chlorooxoindoline-3-carboxylate (CAS 151056-78-9): Incorporates a ketone at C2, forming a non-aromatic indoline ring. This structural change reduces planarity, affecting π-π stacking interactions in protein binding .
Bromo- and Nitro-Substituted Derivatives
- 6-Bromo-1H-indole-3-carboxylic acid (CAS 10406-05-0, similarity 0.92): The bromine atom enhances halogen bonding in crystal lattices, as evidenced by O–H⋯O and N–H⋯O interactions in its dimeric structure .
- Methyl 6-nitroindole-3-carboxylate (CAS 109175-09-9, similarity 0.93): The nitro group at C6 increases oxidative stability but may introduce mutagenic risks .
Melting Points and Solubility
- Methyl 6-hydroxy-1H-indole-3-carboxylate : Predicted melting point ~190–210°C (based on analogs like 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C ).
- Methyl 1-methyl-1H-indole-3-carboxylate : Crystallographic data reveals a planar indole ring with intermolecular C–H⋯O interactions, contributing to its stability .
Biological Activity
Methyl 6-hydroxy-1H-indole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, biochemical pathways, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is an indole derivative characterized by a hydroxyl group at the 6-position and a carboxylate group. Its structure allows it to interact with various biological targets, making it a versatile compound in pharmacological research.
Target Interactions
this compound interacts with multiple receptors and enzymes, influencing various biochemical pathways. The compound is known to exhibit:
- Antiviral Activity : It inhibits viral replication by interfering with viral enzymes.
- Anticancer Properties : It induces apoptosis in cancer cells through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines.
Biochemical Pathways
The biological effects of this compound are mediated through several key biochemical pathways:
- Antioxidant Pathway : The compound enhances the body's antioxidant defenses, reducing oxidative stress.
- Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses.
Biological Activities
This compound has been reported to exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits replication of viruses such as HIV and influenza. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., MDA-MB-435). |
| Anti-inflammatory | Reduces levels of inflammatory markers in vitro and in vivo. |
| Antimicrobial | Exhibits activity against bacteria and fungi, demonstrating broad-spectrum effects. |
| Antidiabetic | Improves insulin sensitivity and glucose metabolism. |
Case Studies
- Anticancer Activity : A study conducted on human melanoma cells demonstrated that this compound has an IC50 value of 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 10 µM) .
- Antiviral Efficacy : In vitro studies showed that the compound effectively reduced viral load in HIV-infected cells by approximately 70% at a concentration of 10 µM .
- Anti-inflammatory Effects : Research indicated that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-hydroxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves esterification of 6-hydroxy-1H-indole-3-carboxylic acid with methanol under acidic catalysis. For example, refluxing the carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄ overnight, followed by quenching and recrystallization from methanol, can yield the ester . Optimization includes adjusting molar ratios (e.g., excess methanol), temperature control, and monitoring reaction progress via TLC. Post-synthesis purification via recrystallization or column chromatography ensures high purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1700–1720 cm⁻¹ confirms the ester group .
- NMR : NMR should show a singlet for the methoxy group (~3.9 ppm) and characteristic indole proton signals (e.g., aromatic protons at 6.5–8.0 ppm). NMR resolves the carbonyl carbon (~165 ppm) .
- UV-Vis : A λmax near 290–300 nm in methanol indicates π→π* transitions in the indole ring .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict control of reaction parameters (temperature, solvent purity, acid catalyst concentration) and validation via parallel synthesis are essential. Documentation of crystallization conditions (e.g., solvent choice, cooling rate) minimizes batch-to-batch variability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can map intermolecular interactions. For example, hydroxyl and carbonyl groups often form O–H⋯O hydrogen bonds, creating dimers or chains, as seen in similar indole derivatives . Data collection at low temperatures (e.g., 113 K) enhances resolution .
Q. What strategies address discrepancies in thermal stability data (e.g., melting points) reported for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Provides precise melting points and detects polymorphic transitions.
- Sample Purity : Recrystallize the compound multiple times and compare results with literature. Contaminants (e.g., unreacted acid) lower observed melting points .
- Environmental Factors : Control humidity during analysis, as hygroscopic samples may exhibit variability .
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing Fukui indices or electrostatic potential maps. For instance, the hydroxyl group at position 6 and the ester at position 3 are likely reactive toward substitution or oxidation . Molecular dynamics simulations can further assess solvent interactions .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for this compound in different solvents?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity (e.g., DMSO vs. CDCl₃) shift proton signals. Use COSY and HSQC experiments to confirm assignments. For example, hydroxyl protons may appear broad in DMSO-d₆ but exchange with deuterium in CD₃OD .
Q. What experimental approaches validate the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t½) and degradation pathways (e.g., ester hydrolysis under alkaline conditions) .
Methodological Comparisons
Q. How do purification methods (recrystallization vs. chromatography) impact the catalytic activity of this compound in downstream reactions?
- Methodological Answer :
- Recrystallization : Yields larger crystals with fewer impurities but may retain solvent molecules.
- Column Chromatography : Removes polar byproducts but requires optimization of eluent systems (e.g., hexane/ethyl acetate gradients) .
- Validation : Compare reaction yields (e.g., Suzuki coupling) using samples purified by both methods.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
